molecular formula C5H9NO2 B3188491 2-(Aminomethyl)cyclopropanecarboxylic acid CAS No. 215597-45-8

2-(Aminomethyl)cyclopropanecarboxylic acid

Cat. No. B3188491
CAS RN: 215597-45-8
M. Wt: 115.13 g/mol
InChI Key: QUFMERRXRMSAPZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclopropanecarboxylic acid, also known as (+)-cis-2-Aminomethylcyclopropane carboxylic acid ((+)-CAMP), is an agonist for the GABAA-rho receptor .


Synthesis Analysis

The synthesis of 2-(Aminomethyl)cyclopropanecarboxylic acid involves several steps. Starting from 2–furaldehyde, the cis–isomer (CAMP) was synthesized over 10 steps . The enantiomeric (+)–TAMP was also synthesized in this study by employing a combination of d–menthol chiral auxiliary and quinine–derived organocatalyst 16 for construction of the (S,S)–trans–cyclopropane core .


Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)cyclopropanecarboxylic acid is characterized by a cyclopropane ring fused to a carboxylic acid group . The compound has a molecular weight of 115.131 Da .


Physical And Chemical Properties Analysis

2-(Aminomethyl)cyclopropanecarboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a molecular weight of 115.131 Da . Its melting point and boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Cyclopropane-fused GABA Analogs

The compound is used in the synthesis of cyclopropane-fused GABA (γ-aminobutyric acid) analogs . GABA is a neurotransmitter in the mammalian central nervous system, and the analogs created using 2-(Aminomethyl)cyclopropanecarboxylic acid are conformationally restricted .

Asymmetric Synthesis

The compound is used in asymmetric synthesis, a method that produces one enantiomer preferentially over the other . This is particularly useful in the synthesis of pharmaceuticals, as often only one enantiomer of a drug is therapeutically active .

Oncological Evaluation

Preliminary oncological assays have shown weak but specific activities of 2-(Aminomethyl)cyclopropanecarboxylic acid and its isomers . This suggests potential applications in cancer research .

Neuropharmacological Evaluation

The compound and its isomers have been used as control compounds in the neuropharmacological evaluation of other substances . This is important for understanding the neurological effects of these substances .

Synthesis of α-Stereogenic Carboxylic Acids

2-(Aminomethyl)cyclopropanecarboxylic acid is used in the catalytic asymmetric synthesis of α-stereogenic carboxylic acids . These acids are the backbone of many natural products and therapeutic reagents .

6. Synthesis of Chiral Ligands and Catalysts The compound is used in the synthesis of chiral ligands and catalysts . These are used in a variety of chemical reactions to control the stereochemical outcome .

Safety and Hazards

The safety data sheet for cyclopropanecarboxylic acid indicates that it is flammable and toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this chemical only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Relevant Papers One relevant paper titled “Four Stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation” was found . This paper discusses the synthesis and biological evaluation of four stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic acid .

Mechanism of Action

Target of Action

2-(Aminomethyl)cyclopropanecarboxylic acid is a conformationally restricted analog of 4-aminobutyric acid (GABA), which is one of the neurotransmitters in the mammalian central nervous system . Therefore, its primary targets are likely to be GABA receptors, particularly the GABAA-rho receptor .

Mode of Action

This could involve binding to the receptor, causing a conformational change that allows for the flow of ions across the cell membrane, leading to a change in cell excitability .

Biochemical Pathways

The biochemical pathways affected by 2-(Aminomethyl)cyclopropanecarboxylic acid are likely to be those involving GABAergic neurotransmission. By interacting with GABA receptors, this compound could influence the balance of excitatory and inhibitory signals in the nervous system .

Pharmacokinetics

As a small, polar molecule, it may be expected to have good bioavailability and to be metabolized and excreted by standard pathways .

Result of Action

The molecular and cellular effects of 2-(Aminomethyl)cyclopropanecarboxylic acid’s action are likely to involve changes in neuronal excitability due to its interaction with GABA receptors. This could have various effects depending on the specific context, potentially including changes in mood, cognition, or motor control .

Action Environment

The action, efficacy, and stability of 2-(Aminomethyl)cyclopropanecarboxylic acid could be influenced by various environmental factors. These might include the presence of other neurotransmitters or drugs, the pH of the environment, and the specific subtypes of GABA receptors present .

properties

IUPAC Name

2-(aminomethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFMERRXRMSAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944162
Record name 2-(Aminomethyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)cyclopropanecarboxylic acid

CAS RN

215597-45-8
Record name 2-(Aminomethyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 2
2-(Aminomethyl)cyclopropanecarboxylic acid
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2-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 4
2-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 6
2-(Aminomethyl)cyclopropanecarboxylic acid

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